molecular formula C8H12BrClN2O B13978486 (4-Bromo-3-ethoxyphenyl)hydrazine hydrochloride

(4-Bromo-3-ethoxyphenyl)hydrazine hydrochloride

Cat. No.: B13978486
M. Wt: 267.55 g/mol
InChI Key: DXURTZRKPRZQAW-UHFFFAOYSA-N
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Description

(4-Bromo-3-ethoxyphenyl)hydrazine hydrochloride: is an organic compound with the molecular formula C8H12BrClN2O and a molecular weight of 267.55 g/mol . This compound is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the 4-position and an ethoxy group at the 3-position. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (4-Bromo-3-ethoxyphenyl)hydrazine hydrochloride typically involves several steps, including diazotization, reduction, purification, and salification . The process begins with the diazotization of 4-bromoaniline, followed by reduction using zinc powder and concentrated hydrochloric acid. The product is then purified and converted to its hydrochloride salt using acetone for leaching .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The use of concentrated hydrochloric acid ensures strong acidity, which is crucial for the smooth and complete progression of the reaction. The reduction step using zinc powder is preferred due to its high reduction performance and ease of removing impurities .

Scientific Research Applications

Chemistry: (4-Bromo-3-ethoxyphenyl)hydrazine hydrochloride is used as a reagent in the synthesis of various organic compounds, including acylsulfonamides and acylsulfamides .

Biology and Medicine: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals. Its unique reactivity makes it valuable in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of (4-Bromo-3-ethoxyphenyl)hydrazine hydrochloride involves its interaction with molecular targets through nucleophilic addition and substitution reactions. The compound can form hydrazones with aldehydes and ketones, which can be further reduced to alkanes . The presence of the bromine and ethoxy groups in the phenyl ring enhances its reactivity and specificity towards certain molecular targets.

Properties

Molecular Formula

C8H12BrClN2O

Molecular Weight

267.55 g/mol

IUPAC Name

(4-bromo-3-ethoxyphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C8H11BrN2O.ClH/c1-2-12-8-5-6(11-10)3-4-7(8)9;/h3-5,11H,2,10H2,1H3;1H

InChI Key

DXURTZRKPRZQAW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)NN)Br.Cl

Origin of Product

United States

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